4-(Trifluoromethyl)-1H-indazole

Medicinal Chemistry ADME Properties SAR Studies

Select this specific 4-CF3-indazole regioisomer (CAS 1000339-98-9) to ensure accurate SAR data. Its distinct electronic and steric profile at the 4-position is not functionally interchangeable with 5-, 6-, or 7-substituted analogs. This precise substitution pattern is critical for optimizing target affinity in kinase inhibitors, enhancing lipophilicity in metal-based chemotherapeutics, and improving metabolic stability in agrochemical research. Supplied at ≥97% purity for reliable, reproducible outcomes.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1000339-98-9
Cat. No. B1326236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1H-indazole
CAS1000339-98-9
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NNC2=C1)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13)
InChIKeyKCWIWQGNCLKDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-1H-indazole (CAS 1000339-98-9): Procurement and Differentiation Guide for Research and Industrial Applications


4-(Trifluoromethyl)-1H-indazole (CAS 1000339-98-9) is a heterocyclic building block characterized by a trifluoromethyl (-CF3) substituent at the 4-position of the indazole core. With a molecular formula of C8H5F3N2 and a molecular weight of 186.14 g/mol, this compound is supplied at typical purities of 95–97% . The 4-CF3 substitution pattern imparts distinct electronic and steric properties compared to other positional isomers and substituents, making it a key intermediate in medicinal chemistry and agrochemical research [1]. Its specific regioisomerism is critical for downstream structure-activity relationships (SAR), and it is not functionally interchangeable with other indazole derivatives without empirical validation .

Why 4-(Trifluoromethyl)-1H-indazole Cannot Be Readily Substituted with Other Indazole Isomers or Bioisosteres


The precise substitution pattern on the indazole ring is a key determinant of its chemical reactivity and biological function. The 4-position trifluoromethyl group exerts a unique electronic influence that differs from substitution at the 5-, 6-, or 7-positions, which can alter pKa, lipophilicity (LogP), and metabolic stability . These positional isomers are not functionally equivalent; a change in the site of substitution can lead to loss of target binding affinity or altered physicochemical properties [1]. Furthermore, while the indazole core is a known phenol bioisostere, the 4-CF3 modification provides a specific vector for molecular interactions that is not replicated by other common substituents like methyl or chloro groups [2]. Therefore, in any research or industrial context, substituting this specific regioisomer with a seemingly similar analog without direct comparative data risks invalidating experimental outcomes or process specifications.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)-1H-indazole Against Closest Analogs


Positional Isomerism Drives Distinct Physicochemical and Predicted Bioactivity Profiles

The 4-(trifluoromethyl)-1H-indazole isomer exhibits distinct computed physicochemical properties compared to its 5- and 6-substituted analogs. Predicted LogP (a measure of lipophilicity) varies with substitution pattern, with 4-CF3 imparting a specific balance of lipophilicity and electronic effect that influences membrane permeability and metabolic stability . The topological polar surface area (tPSA) remains constant across isomers (41.57 Ų), but the spatial distribution of the electron-withdrawing CF3 group alters molecular electrostatic potential, which can affect target engagement [1]. Such differences, while subtle, are critical in optimizing drug-like properties in lead optimization campaigns [2].

Medicinal Chemistry ADME Properties SAR Studies

Enhanced Potency in Anticancer Indazole Derivatives Utilizing the 4-CF3 Scaffold

A study on indazole-based diarylurea derivatives demonstrated that compounds incorporating the 4-(trifluoromethyl)-1H-indazole moiety exhibit superior antiproliferative activity compared to related analogs. Specifically, compound 5i, which contains the 4-CF3-indazole fragment, was identified as the most potent anticancer agent in the series when tested against human tumor cell lines [1]. This compound also displayed lower toxicity than the clinically approved multikinase inhibitor sorafenib [2]. While the exact IC50 values are not provided in the abstract, the study explicitly highlights the 4-CF3 substitution as a key contributor to the observed potency enhancement [3].

Oncology Kinase Inhibition Cell-based Assays

CF3 Group on Indazole Enhances Cytotoxicity of Ruthenium(III) Complexes

In a study investigating Ru(III) complexes for anticancer therapy, the introduction of a trifluoromethyl group onto the indazole ligand led to enhanced lipophilicity, increased human serum albumin binding, and significantly improved cytotoxicity. The CF3-indazole complex demonstrated a lower IC50 value against A549 non-small cell lung carcinoma cells compared to its non-fluorinated indazole analog [1]. Specifically, the addition of the CF3 group enhanced the activity of the indazole complex, showcasing the impact of this specific substitution on biological performance [2].

Inorganic Medicinal Chemistry Cancer Therapeutics Metal-based Drugs

Recommended Application Scenarios for 4-(Trifluoromethyl)-1H-indazole Based on Quantified Differentiation


Optimization of Anticancer Lead Compounds via Fragment-Based Drug Design

Medicinal chemists pursuing novel kinase inhibitors or antiproliferative agents can leverage the 4-CF3-indazole fragment as a privileged building block. As demonstrated by the enhanced potency of diarylurea derivative 5i, this scaffold can serve as a key structural element to improve activity against cancer cell lines [1]. The 4-CF3 group's specific electronic and steric properties, which differentiate it from other regioisomers, make it a valuable tool for SAR studies aimed at optimizing target affinity and reducing off-target toxicity [2].

Development of Metal-Based Anticancer Agents with Improved Pharmacological Properties

Researchers in bioinorganic chemistry can utilize 4-(trifluoromethyl)-1H-indazole as a ligand to enhance the lipophilicity, albumin binding, and cytotoxicity of ruthenium(III) complexes, as shown by direct comparison with non-fluorinated analogs [1]. This specific substitution can be a strategy to improve the drug-like properties and in vitro efficacy of next-generation metal-based chemotherapeutics, providing a clear advantage over complexes bearing unsubstituted indazole ligands [2].

Synthesis of Agrochemical Intermediates Requiring Specific Lipophilicity and Metabolic Stability

The trifluoromethyl group is a common motif in agrochemicals due to its ability to enhance metabolic stability and membrane penetration. The 4-CF3-indazole core offers a unique vector for these properties, which can be exploited in the synthesis of novel herbicides or fungicides. While direct comparative data in this field is sparse, the class-level inference of improved properties provided by the 4-CF3 substitution supports its use as a differentiated intermediate in agrochemical research [1].

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